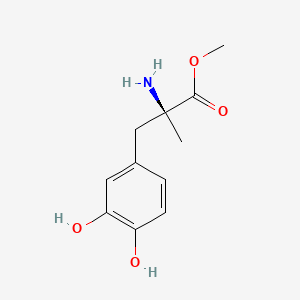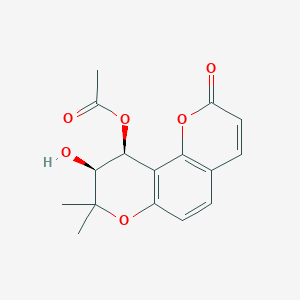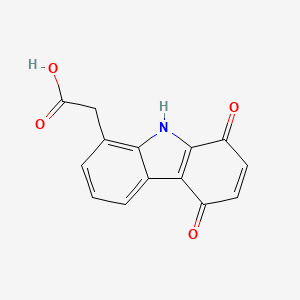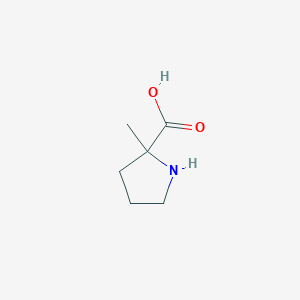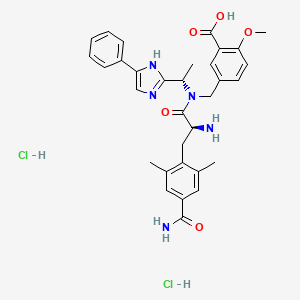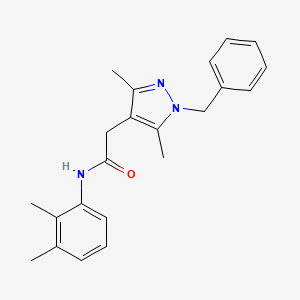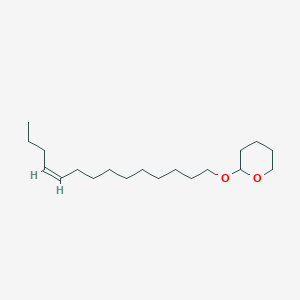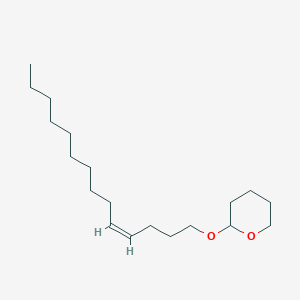
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula. It may also include its role or function if it is commonly used in a particular field (e.g., medicine, agriculture).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the type of reaction, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. This could include its stereochemistry, functional groups, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. This could include its reactivity, the type of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Cancer Treatment : A platinum compound, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promise in overcoming cisplatin resistance in cancer cells. It induced apoptosis through mechanisms different from cisplatin, suggesting potential in cancer treatment (Dietrich et al., 2008).
Steroid Chemistry : In steroid chemistry, stereoselective synthesis methods have been developed using derivatives like 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. These methods have led to the synthesis of steroid derivatives with potential applications in inhibiting human topoisomerase I (D’yakonov et al., 2015).
Insect Attractants : A study utilized allylic ethylation of 2-((E)-dodec-2-en-4-yloxy)tetrahydro-2H-pyran to synthesize (1R/S,7R)-1,7-dimethylnonyl propanoate, an attractant for the Western corn rootworm. This showcases the application of such compounds in developing insect attractants (Isakov & Kulinkovich, 2008).
Pyrolysis Studies : Pyrolysis kinetics and mechanisms of derivatives like 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes have been studied, providing insights into their behavior under high temperature, which could be relevant in material science and chemical engineering (Álvarez-Aular et al., 2018).
Chemical Synthesis : Various compounds, including 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), are synthesized using (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran derivatives. These compounds have significant implications in medicinal chemistry, as shown in several studies (Dietrich et al., 2008), (D’yakonov et al., 2015).
Safety And Hazards
This would involve a study of the compound’s safety and hazards. This could include its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications, modifications that could be made to the compound to improve its properties, and unanswered questions about the compound that could be the focus of future research.
I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!
Propiedades
IUPAC Name |
2-[(Z)-tetradec-4-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h10-11,19H,2-9,12-18H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCREXNXKVMFX-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide](/img/no-structure.png)
